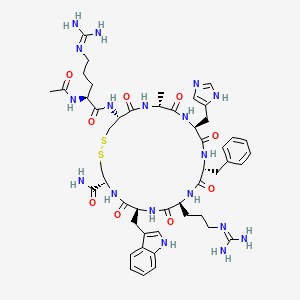
SGC3027N
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SGC3027N is a negative control for SGC3027 (GLXC-12451).
Aplicaciones Científicas De Investigación
Intracellular Activation and Mechanistic Insights
SGN-35, an antibody-drug conjugate (ADC), has shown significant activity in clinical trials against Hodgkin lymphoma and anaplastic large cell lymphoma. This ADC contains the potent antimitotic drug monomethylauristatin E (MMAE) and targets CD30+ cancer cells. Research has indicated that MMAE is efficiently released within these cancer cells and can exert cytotoxic activity on nearby cells, providing insights into the pronounced antitumor activities observed with SGN-35 in clinical settings (Okeley et al., 2010).
Role in Nuclear Receptor Transactivation
The roles of different histone acetyltransferases (HATs) in gene activation have been explored, particularly in the context of nuclear receptor transactivation. GCN5 and PCAF (GCN5/PCAF) and CBP and p300 (CBP/p300) are transcription co‐activators that demonstrate substrate and site specificities in cells. Their distinct roles in histone acetylations, particularly CBP/p300‐mediated H3K18/27ac, are crucial for ligand‐induced transcription activation by nuclear receptors (Jin et al., 2011).
Brentuximab Vedotin (SGN-35) in Clinical Use
Brentuximab vedotin (SGN-35) targets the CD30 antigen in Hodgkin lymphoma and anaplastic large cell lymphoma. It combines the cAC10 chimerized IgG1 monoclonal antibody SGN30 with a potent inhibitor of microtubule polymerization, monomethylauristatin E (MMAE). SGN-35's efficacy might be attributed to cytotoxic effects and impacts on the tumor microenvironment, such as the depletion of T regulatory cells that inhibit cytotoxic effector cells (Katz et al., 2011).
Pharmacological Inhibition and Cellular Stress Response
SGC3027, a cell permeable prodrug, is converted into SGC8158, a potent PRMT7 inhibitor. This inhibition links to drastically reduced levels of arginine monomethylation of HSP70 family members and other stress-associated proteins, playing a significant role in cellular stress response (Szewczyk et al., 2018).
Impact of the Structural Genomics Consortium (SGC)
The SGC focuses on generating human protein structures and placing them in the public domain, providing a shared knowledge resource for drug discovery. This approach differs significantly from traditional knowledge production in the pharmaceutical sector, highlighting the potential of open science models in health research and innovation (Jones & Chataway, 2021).
Propiedades
Fórmula molecular |
C44H51ClN6O6S |
|---|---|
Peso molecular |
827.44 |
Nombre IUPAC |
N-(4-((((3aS,4S,6R,6aR)-6-(6-Amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl)thio)butyl)-N-((4'-chloro-[1,1'-biphenyl]-3-yl)methyl)-3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanamide |
InChI |
InChI=1S/C44H51ClN6O6S/c1-25-26(2)37(54)34(27(3)36(25)53)43(4,5)20-33(52)50(21-28-11-10-12-30(19-28)29-13-15-31(45)16-14-29)17-8-9-18-58-22-32-38-39(57-44(6,7)56-38)42(55-32)51-24-49-35-40(46)47-23-48-41(35)51/h10-16,19,23-24,32,38-39,42H,8-9,17-18,20-22H2,1-7H3,(H2,46,47,48)/t32-,38-,39-,42-/m1/s1 |
Clave InChI |
FJBPSCVGHZASPG-LJVHFRCJSA-N |
SMILES |
CC(C1=C(C)C(C(C)=C(C)C1=O)=O)(C)CC(N(CCCCSC[C@H]2O[C@@H](N3C=NC4=C(N)N=CN=C34)[C@@]5([H])[C@]2([H])OC(C)(C)O5)CC6=CC(C7=CC=C(Cl)C=C7)=CC=C6)=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
SGC-3027N; SGC 3027N; SGC3027N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-N'-[3-fluoro-4-[7-[4-[4-[2-[[1-[4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]butoxy]butoxy]-6-methoxyquinolin-4-yl]oxyphenyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide](/img/structure/B1193513.png)
